プロフラビン二塩酸塩

概要

説明

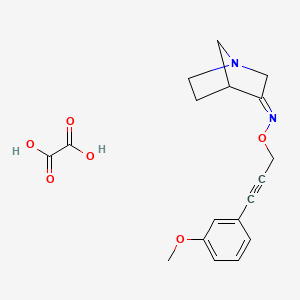

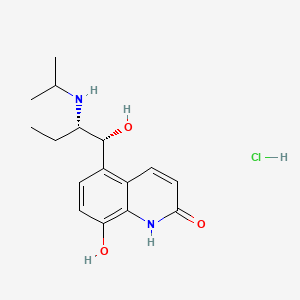

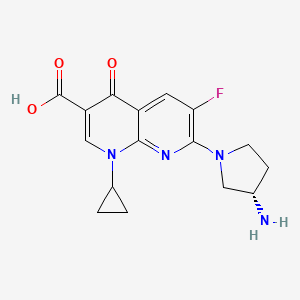

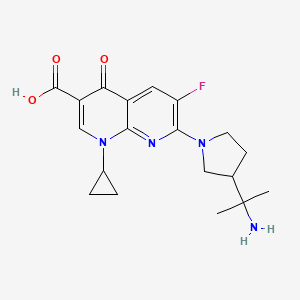

プロフラビン二塩酸塩は、3,6-ジアミノアクリジン二塩酸塩としても知られており、アクリフラビンの誘導体です。これは蛍光染料であり、強力な抗菌剤です。歴史的には、局所消毒薬として使用されてきました。また、かつては尿路感染症の治療薬として使用されていました。 プロフラビン二塩酸塩は、DNAにインターカレーションする能力で知られており、塩基対の間に挿入することで変異を引き起こします .

2. 製法

合成経路と反応条件: プロフラビン二塩酸塩は、アクリジンから一連の化学反応によって合成されます。主要な合成経路には、アクリジンのニトロ化による3,6-ジニトロアクリジンの生成、それに続く還元による3,6-ジアミノアクリジンの生成が含まれます。 この化合物はその後、塩酸と反応させてプロフラビン二塩酸塩を生成します .

工業生産方法: プロフラビン二塩酸塩の工業生産には、通常、高収率と高純度を確保するために、制御された条件下での大規模なニトロ化と還元プロセスが含まれます。 最終生成物は、再結晶またはその他の適切な方法によって精製され、医療および研究用途に必要な品質が得られます .

科学的研究の応用

プロフラビン二塩酸塩は、科学研究において幅広い用途があります。

化学: 分子間の相互作用や構造を研究するための蛍光染料として使用されます。

生物学: 蛍光特性により、細胞や組織の染色に顕微鏡で使用されます。

医学: 抗菌特性と感染症治療の可能性について研究されています。また、DNAに対する変異原効果についても研究されており、遺伝子研究に役立ちます。

作用機序

プロフラビン二塩酸塩は、主にDNAインターカレーションを介してその効果を発揮します。DNAの塩基対の間に挿入されることで、核酸の正常な構造と機能を阻害します。このインターカレーションは、塩基対の欠失または挿入などの変異を引き起こす可能性があり、細菌の複製と転写を阻害する可能性があります。 この化合物の抗菌活性は、微生物におけるDNAプロセスを妨げる能力に起因しています .

類似の化合物:

アクリフラビン: 抗菌特性が類似しているもう1つのアクリジン誘導体です。

臭化エチジウム: 分子生物学で使用されている、よく知られたDNAインターカレーション剤です。

DAPI(4',6-ジアミジノ-2-フェニルインドール): DNAに強く結合する蛍光染料です。

ユニークさ: プロフラビン二塩酸塩は、蛍光染料と抗菌剤の両方の役割を果たすというユニークな性質を持っています。 DNAにインターカレーションすることで変異を誘発する能力は、通常は異なるメカニズムで作用する他の多くの抗菌化合物とは異なっています .

生化学分析

Biochemical Properties

Proflavine Dihydrochloride is known to have a mutagenic effect on DNA by intercalating between nucleic acid base pairs . It differs from most other mutagenic components by causing base pair deletions or base pair insertions and not substitutions . In the presence of light, Proflavine Dihydrochloride can induce double-stranded breaks in DNA .

Cellular Effects

Proflavine Dihydrochloride has been shown to lead to mutations in viruses and bacteria and DNA-breaking in cells . This is possibly due to the ability of Proflavine Dihydrochloride to stabilize DNA-topoisomerase II intermediates .

Molecular Mechanism

The mechanism of action of Proflavine Dihydrochloride involves intercalating DNA (intercalation), thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction .

Temporal Effects in Laboratory Settings

The excited-state dynamics of Proflavine Dihydrochloride after intercalation into DNA duplex has been studied using femtosecond time-resolved spectroscopy . Both fluorescence and the triplet excited-state generation of Proflavine Dihydrochloride were quenched after intercalation into DNA, due to ultrafast non-radiative channels .

準備方法

Synthetic Routes and Reaction Conditions: Proflavine dihydrochloride is synthesized from acridine through a series of chemical reactions. The primary synthetic route involves the nitration of acridine to form 3,6-dinitroacridine, followed by reduction to yield 3,6-diaminoacridine. This compound is then reacted with hydrochloric acid to produce proflavine dihydrochloride .

Industrial Production Methods: Industrial production of proflavine dihydrochloride typically involves large-scale nitration and reduction processes under controlled conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to achieve the desired quality for medical and research applications .

化学反応の分析

反応の種類: プロフラビン二塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。

酸化: プロフラビンは、使用される条件と試薬に応じて、様々な誘導体へと酸化される可能性があります。

還元: 前駆体化合物のニトロ基は、合成中にアミノ基に還元されます。

置換: プロフラビンは、特にアミノ基を含む置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 酸性条件下でスズ(II)塩化物または鉄粉などの還元剤が使用されます。

置換: ハロゲンまたはアルキル化剤などの試薬が置換反応に使用できます。

主要な生成物: これらの反応から生成される主要な生成物には、プロフラビンの様々な誘導体が含まれており、それらは異なる生物学的および化学的特性を持つ可能性があります .

類似化合物との比較

Acriflavine: Another acridine derivative with similar antimicrobial properties.

Ethidium Bromide: A well-known DNA intercalating agent used in molecular biology.

DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to DNA.

Uniqueness: Proflavine dihydrochloride is unique due to its dual role as both a fluorescent dye and an antimicrobial agent. Its ability to induce mutations by intercalating into DNA sets it apart from many other antimicrobial compounds, which typically act through different mechanisms .

特性

IUPAC Name |

acridine-3,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.2ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;/h1-7H,14-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIHFKAEJAVELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3.2HCl, C13H13Cl2N3 | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967622 | |

| Record name | Acridine-3,6-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Proflavine dihydrochloride is an orange-red to brown-red crystalline powder. pH (0.1% aqueous solution) 2.5-3.0. | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

531-73-7 | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Proflavine dihydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine-3,6-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acridine-3,6-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86EZ5R5IR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B1679084.png)

![2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one](/img/structure/B1679093.png)

![methyl (2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1679096.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679099.png)

![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)